Direct Head-to-Head Potency Comparison: ZHAWOC25153 (7 μM) vs. ZHAWOC6941 (8 μM) in SARS-CoV-2 PLpro Enzymatic Assay
ZHAWOC25153 exhibits a slightly superior inhibitory potency against SARS-CoV-2 PLpro compared to its close structural analog ZHAWOC6941. In a fluorometric enzymatic assay using recombinant PLpro, ZHAWOC25153 achieved an IC50 of 7 μM, while ZHAWOC6941, differing only in a specific substituent on the phthalimide core, displayed an IC50 of 8 μM [1]. This represents a 12.5% improvement in potency, which may translate to a lower effective concentration in cellular or in vivo studies.
| Evidence Dimension | PLpro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 7 μM |
| Comparator Or Baseline | ZHAWOC6941 (Compound 17h): 8 μM |
| Quantified Difference | 1 μM (12.5% improvement) |
| Conditions | Fluorometric assay using recombinant SARS-CoV-2 PLpro enzyme; exact substrate and buffer conditions as described in Fischer et al. (2025). |
Why This Matters
For researchers optimizing a lead series, this quantifiable potency advantage provides a clear, data-driven justification for selecting ZHAWOC25153 over its direct analog for further medicinal chemistry efforts or biological evaluation.
- [1] Fischer T, Frasson D, Sievers M, Riedl R. Phthalimide derivatives as a new class of papain-like protease inhibitors in SARS-CoV-2. Arch Pharm (Weinheim). 2025 Jan;358(1):e2400714. doi:10.1002/ardp.202400714. PMID:39648568. View Source
